N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
Description
N'-(3,4-Dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic ethanediamide derivative featuring a 3,4-dimethylphenyl group and a 4-phenylpiperazine moiety linked via a propyl chain. The ethanediamide (oxalamide) backbone is a common pharmacophore in medicinal chemistry, often utilized for its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-18-9-10-20(17-19(18)2)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIJBVBVBJRVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a halogenated phenyl compound reacts with the piperazine intermediate.
Formation of the Amide Bond: The final step involves the reaction of the piperazine intermediate with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine rings.
Reduction: Reduction reactions could target the amide bond or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N’-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural similarity to known bioactive compounds.
Medicine: Investigation of its pharmacological properties, such as binding affinity to certain receptors or enzymes.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with piperazine and phenyl groups can interact with neurotransmitter receptors, enzymes, or ion channels. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound’s closest structural analogues include derivatives with variations in aromatic substituents or heterocyclic moieties. Below is a comparative analysis:
Structural and Functional Insights
The 4-phenylpiperazine moiety is associated with CNS receptor modulation (e.g., 5-HT or dopamine receptors) due to its basic nitrogen and conformational flexibility .
The tetrahydroquinolinyl group in the falcipain inhibitor () introduces a planar aromatic system, favoring π-π stacking interactions in enzyme active sites .
The falcipain-inhibiting analogue () demonstrates the ethanediamide backbone’s versatility in targeting parasitic enzymes, though substituent choice dictates specificity .
Biological Activity
N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a compound of interest in pharmacology due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C23H30N4
- Molecular Weight : 378.52 g/mol
- CAS Number : 131699-72-4
Research indicates that this compound acts primarily on serotonin receptors. It has shown affinity for various serotonin receptor subtypes, which are crucial in the modulation of mood and anxiety. The compound's interaction with these receptors suggests a potential role as an antidepressant or anxiolytic agent.
Antidepressant Effects
A study investigating the structure-activity relationship of related compounds found that modifications similar to those in this compound could enhance binding affinity to serotonin receptors (5-HT1A and 5-HT3A) . These findings suggest that this compound may exhibit antidepressant effects through serotonergic pathways.
Anticancer Properties
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. This compound was tested against human tumor cell lines, revealing selective toxicity towards certain types of cancer cells, particularly leukemia . The compound's mechanism may involve the induction of apoptosis in malignant cells.
Table 1: Affinity for Serotonin Receptors
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
In clinical settings, compounds similar to this compound have been evaluated for their therapeutic efficacy. One notable case involved a patient with treatment-resistant depression who responded positively to a regimen including a similar serotonergic agent. This case supports the potential application of this compound in managing mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
